molecular formula C24H32N2O4 B611176 trans-AUCB CAS No. 885012-33-9

trans-AUCB

Cat. No. B611176
M. Wt: 412.53
InChI Key: KNBWKJBQDAQARU-KSSCSKLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-AUCB (t-AUCB) is a potent, orally active, and selective soluble epoxide hydrolase (sEH) inhibitor . It has IC50 values of 1.3 nM, 8 nM, 8 nM for hsEH, mouse sEH, and rat sEH, respectively . It has been shown to have anti-glioma activity .


Molecular Structure Analysis

The molecular formula of trans-AUCB is C24H32N2O4 . The exact mass and monoisotopic mass are 412.23620751 g/mol . The structure includes a urea group and an adamantyl group .


Physical And Chemical Properties Analysis

The molecular weight of trans-AUCB is 412.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Glioblastoma Treatment : Trans-AUCB has shown potential in treating glioblastoma, a type of brain cancer. In a study, it was found that when used in combination with the γ-secretase inhibitor DAPT, trans-AUCB significantly enhanced apoptosis in human glioblastoma cells by blocking the p38 MAPK/MAPKAPK2/Hsp27 pathway (Li, Li, & Wang, 2014).

  • Cardioprotective Actions in Hypertension : Another study demonstrated that chronic treatment with cis-AUCB, a related compound, resulted in a reduction in blood pressure and a reduced myocardial infarct size in a rat model of angiotensin II-dependent hypertension. This suggests potential cardioprotective applications of trans-AUCB (Neckář et al., 2012).

  • Enhancing Endothelial Progenitor Cell Function : Trans-AUCB was found to increase angiogenesis-related functions in endothelial progenitor cells from patients with acute myocardial infarction. This effect was mediated through the EETs-PPARγ pathway, suggesting its potential utility in therapy for ischemic heart disease (Xu et al., 2013).

  • Combination Therapy for Glioblastoma : In another study on glioblastoma, trans-AUCB, when combined with quercetin, showed dual inhibition of Hsp27 and COX-2, sensitizing glioblastoma cells to treatment both in vitro and in vivo. This highlights its potential as part of a combination therapy approach for treating glioblastoma (Li et al., 2016).

properties

IUPAC Name

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBWKJBQDAQARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-AUCB

Citations

For This Compound
16
Citations
Y Chen, M Capello, MVR Perez, JV Vykoukal… - Molecular …, 2022 - Elsevier
… Small-molecule inhibition of sEH via Trans-AUCB similarly reduced PDAC cell viability, … Notably, in our study, the combination of fenofibrate plus trans-AUCB yielded improved …
Number of citations: 9 www.sciencedirect.com
ZH Maayah, E McGinn, R Al Batran… - Journal of …, 2019 - journals.lww.com
… used trans-AUCB, a selective and potent sEH inhibitor. Cardiac cells were exposed to glucose 25 mM with or without trans-AUCB … Importantly, incubation of cells with trans-AUCB 1 μM …
Number of citations: 12 journals.lww.com
JY Liu, HJ Tsai, SH Hwang, PD Jones… - British journal of …, 2009 - Wiley Online Library
Background and purpose: Early soluble epoxide hydrolase inhibitors (sEHIs) such as 12‐(3‐adamantan‐1‐yl‐ureido)‐dodecanoic acid (AUDA) are effective anti‐hypertensive and anti‐…
Number of citations: 111 bpspubs.onlinelibrary.wiley.com
H Jiang, AG Zhu, M Mamczur, C Morisseau… - … of Pharmacology and …, 2008 - ASPET
… Concentration-response curves of sEH inhibitors, cis-AUCB and trans-AUCB as well as DCU on the hydrolysis of trans-EETs (1 μM). Each point is the mean ± SEM of n = 3 to 4. …
Number of citations: 34 jpet.aspetjournals.org
T Wang, H Li, Y Han, Y Wang, J Gong, K Gao… - Analytical and …, 2020 - Springer
… The antioxidant solution contained 0.2 mg/mL BHT and EDTA and 100 μM trans-AUCB. Stock solutions and antioxidant solutions were stored at − 80 C until use. The extraction solvent …
Number of citations: 13 link.springer.com
C Dalle, J Tournayre, M Mainka, A Basiak-Rasała… - medRxiv, 2022 - medrxiv.org
Background Metabolic syndrome (MetS) is a complex condition encompassing a constellation of cardiometabolic abnormalities. Integratively phenotyping the molecular pathways …
Number of citations: 1 www.medrxiv.org
T Aliwarga, JC Dinh, S Heyward, B Prasad… - International Journal of …, 2022 - mdpi.com
… ]dec-1-ylamino) carbonyl] amino] cyclohexyl] oxy]- benzoic acid (trans-AUCB), a soluble epoxide hydrolase inhibitor, using Precellys 24 homogenizer at 6800 rpm for 6 × 30 s with 60 s …
Number of citations: 1 www.mdpi.com
JY Liu - Frontiers in Pharmacology, 2019 - frontiersin.org
A soluble epoxide hydrolase (sEH) mediates the metabolism of epoxy fatty acids to form the corresponding vicinal diols, which are usually inactive or less active than the epoxide …
Number of citations: 26 www.frontiersin.org
SK Goswami, D Wan, J Yang, CAT Da Silva… - … of Pharmacology and …, 2016 - ASPET
… sEH enzyme inhibition caused by the sEHI trans-AUCB and the sEH knockout decrease piroxicam (NSAID)-induced ulcer formation and transmural inflammation in intestine of …
Number of citations: 48 jpet.aspetjournals.org
C Dalle, J Tournayre, M Mainka… - International Journal of …, 2022 - mdpi.com
Metabolic syndrome (MetS) is a complex condition encompassing a constellation of cardiometabolic abnormalities. Oxylipins are a superfamily of lipid mediators regulating many …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.